molecular formula C14H20N2O2 B12848854 (R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

(R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B12848854
M. Wt: 248.32 g/mol
InChI Key: XPQDOUKRHNPOQO-CYBMUJFWSA-N
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Description

®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of a pyrrolidine derivative with a benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The benzyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Scientific Research Applications

®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate: Similar in structure but with a tert-butyl group instead of a benzyl group.

    Methyl carbamate: A simpler carbamate derivative with a methyl group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness

®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is unique due to its specific combination of a benzyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-/m1/s1

InChI Key

XPQDOUKRHNPOQO-CYBMUJFWSA-N

Isomeric SMILES

CN(C[C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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